2-methyl-3-nitro-N-(3-phenylpropyl)benzamide
Overview
Description
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide is an organic compound with the molecular formula C17H18N2O3. It is a derivative of benzamide, characterized by the presence of a nitro group at the third position and a methyl group at the second position on the benzene ring, along with a phenylpropyl substituent on the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(3-phenylpropyl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the phenylpropyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(3-phenylpropyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-3-nitro-N-(3-phenylpropyl)benzamide.
Scientific Research Applications
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylpropyl group may enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzamide: Lacks the phenylpropyl group, resulting in different chemical and biological properties.
3-nitro-N-(3-phenylpropyl)benzamide: Lacks the methyl group, which may affect its reactivity and interactions.
2-methyl-N-(3-phenylpropyl)benzamide:
Uniqueness
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide is unique due to the combination of its nitro, methyl, and phenylpropyl substituents. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-15(10-5-11-16(13)19(21)22)17(20)18-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWITYFNXUHGNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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